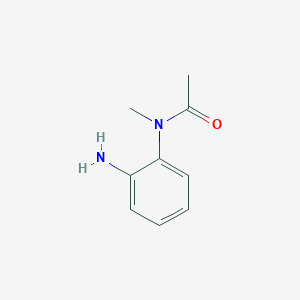

N-(2-aminophenyl)-N-methylacetamide

Description

Contextual Significance of Substituted Anilides and Acetamides in Chemical Synthesis

Substituted anilides and acetamides are classes of organic compounds with significant utility in chemical synthesis. The acetamide (B32628) group, particularly when attached to an aromatic ring (forming an anilide), serves multiple functions. It can act as a protecting group for anilines, moderating their reactivity and directing electrophilic aromatic substitution, typically to the ortho and para positions. wikipedia.org This protective role is crucial in multi-step syntheses where the highly reactive amino group needs to be shielded. wikipedia.org

Furthermore, the anilide functional group is a cornerstone in the synthesis of a wide array of industrial and biologically important molecules. Acetanilide, the parent compound, has been used as an intermediate in the synthesis of rubber accelerators and dyes. wikipedia.org Its derivatives are fundamental to the pharmaceutical industry; for instance, 4-acetamidobenzenesulfonyl chloride, derived from acetanilide, is a key precursor to sulfa drugs. wikipedia.org The broader family of aminoacetanilides and their derivatives are recognized as important intermediates for creating dyes, pigments, and pharmaceuticals. wikipedia.orgscispace.com Recent research has also explored the conversion of biomass-derived furans into substituted anilides, highlighting a move towards more sustainable chemical manufacturing. rsc.orgrug.nl

Overview of Synthetic Methodologies for N-Substituted Aminophenyl Derivatives

The synthesis of N-substituted aminophenyl derivatives can be achieved through several established methodologies in organic chemistry. A primary and traditional method involves the N-acetylation of a corresponding aniline (B41778). This is commonly performed by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride. wikipedia.orgijirset.com The reaction of an aniline with acetyl chloride in an alkaline medium is known as the Schotten-Baumann reaction. ijirset.com

Another major pathway involves the reduction of a nitro group to an amine. For instance, N-(substituted-phenyl)acetamides can be prepared by first nitrating a substituted benzene (B151609) ring, followed by acetylation of the resulting aniline, or by acetylating a nitroaniline and then reducing the nitro group. researchgate.net Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common and efficient method for this reduction. wikipedia.orgresearchgate.net

For the specific N-alkylation of anilines, methods such as reacting the aniline with methanol (B129727) at high temperatures over acid catalysts can yield N-methylated products. wikipedia.org The synthesis of the title compound, N-(2-aminophenyl)-N-methylacetamide, is achieved through the reduction of its nitro precursor, N-methyl-N-(2-nitrophenyl)acetamide. chemicalbook.com

Table 2: Selected Synthetic Methodologies for Substituted Anilides

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Acetylation | Aniline, Acetic Anhydride, Glacial Acetic Acid | Acetanilide | ijirset.com |

| Schotten-Baumann Reaction | Aniline, Acetyl Chloride, Alkaline Medium | Acetanilide | ijirset.com |

| Nitro Group Reduction | Nitroanilines, H₂, Pd/C, Ethanol | Aminoanilines | researchgate.net |

| N-Alkylation | Aniline, Methanol, Acid Catalyst, High Temperature | N-Methylaniline, N,N-Dimethylaniline | wikipedia.org |

| Intramolecular Cyclization | N-Aryl-2-(2-aminophenyl)alkylamides, Acidic Buffer | Benzodiazepine (B76468) derivatives | rsc.org |

The reactivity of these compounds is also of synthetic interest. For example, N-aryl-2-(2-aminophenyl)alkylamides undergo intramolecular cyclization under acidic conditions, demonstrating how ortho-aminoanilide structures can serve as precursors to heterocyclic systems. rsc.org

Historical Development of Research Pertaining to ortho-Aminoacetanilide Structures

Research into aniline derivatives has a rich history dating back to the 19th century. Acetanilide, or N-phenylacetamide, was first introduced into medical practice as an analgesic and antipyretic in 1886. wikipedia.org This early medicinal application spurred further investigation into aniline derivatives to find compounds with improved efficacy and reduced toxicity. wikipedia.org

The study of aminoacetanilides, including the ortho, meta, and para isomers, emerged from the broader exploration of aniline compounds in the early 20th century. ontosight.aiontosight.ai Scientists were interested in these structures for their potential in creating new dyes and pharmaceuticals. ontosight.ai 2-Aminoacetanilide (o-aminoacetanilide), the unmethylated analogue of the title compound, is a known important synthetic intermediate for heterocyclic compounds like 2-methylbenzimidazole. wikipedia.org The development of synthetic routes, such as the catalytic hydrogenation of 2-nitroacetanilide to produce 2-aminoacetanilide, was a key step in making these ortho-isomers more accessible for research and application. wikipedia.org The study of N-substituted derivatives, like this compound, represents a further evolution in this field, allowing for the fine-tuning of chemical properties and the synthesis of more complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDLBZFBGPAGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving N 2 Aminophenyl N Methylacetamide

Analysis of Nucleophilic Reactivity at the Amino and Amide Centers

N-(2-aminophenyl)-N-methylacetamide possesses two primary centers of nucleophilic activity: the lone pair of electrons on the nitrogen of the primary amino group and the lone pair on the nitrogen of the tertiary amide. The ortho-amino group is a potent nucleophile, readily participating in reactions with electrophiles. Its reactivity is characteristic of anilines, where the amino group is directly attached to a benzene (B151609) ring.

In contrast, the amide nitrogen's nucleophilicity is significantly diminished due to the resonance delocalization of its lone pair with the adjacent carbonyl group. This resonance effect imparts a partial double bond character to the C-N bond, making the nitrogen less basic and less nucleophilic. However, the carbonyl oxygen of the amide can act as a Lewis basic site, coordinating to acids or metal catalysts, which can, in turn, influence reactions at other parts of the molecule.

The differential reactivity of these two nitrogen centers is crucial in directing the outcomes of various chemical transformations. For instance, in reactions with alkylating or acylating agents, the primary amino group is expected to be the primary site of attack under neutral or basic conditions.

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

The strategic placement of the amino and amide groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Ring Closure Reactions Involving the ortho-Amino Group

The ortho-amino group is well-positioned to act as an intramolecular nucleophile, attacking an electrophilic center generated elsewhere in the molecule to form a new ring. A common strategy involves the reaction of the amino group with a carbonyl functionality. For example, if the methyl group of the acetamide (B32628) were to be functionalized with a leaving group, the amino group could displace it to form a seven-membered ring.

A more extensively studied pathway involves the oxidative cyclization of related aminophenyl derivatives. For instance, the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, accompanied by oxidation, leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation proceeds via a nucleophilic intramolecular cyclization where the aniline (B41778) moiety is oxidized. nih.gov While this example does not directly use this compound, it illustrates a relevant mechanistic pathway where an ortho-amino group is key to the formation of a heterocyclic system.

Amide-Directed Cyclizations

The amide group, while less nucleophilic, can play a crucial role in directing cyclization reactions. The N-acetyl group can influence the conformation of the molecule, bringing reactive centers into proximity. Furthermore, the amide can be involved in cyclization-elimination strategies, a concept often utilized in prodrug design. mdpi.com In such mechanisms, an intramolecular reaction is triggered, leading to the formation of a cyclic intermediate that subsequently breaks down to release a desired molecule. mdpi.com While specific examples for this compound are not prevalent in the literature, the general principles of amide-directed cyclizations are well-established.

Hydrolysis Mechanisms of Amide Bonds within Aminophenylacetamide Frameworks

The hydrolysis of the amide bond in this compound, like other amides, can be catalyzed by either acid or base.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate. The departure of the amide anion is generally less favorable than the expulsion of the hydroxide ion. However, under forcing conditions, the amide bond can be cleaved to yield a carboxylate and the corresponding amine. The rate of alkaline hydrolysis can be influenced by the substituents on the amide. Tertiary amides can be challenging to hydrolyze under standard conditions. arkat-usa.org

The table below summarizes key aspects of amide hydrolysis mechanisms.

| Catalyst | Initial Step | Key Intermediate | Leaving Group | Reversibility |

| Acid | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate | Amine (protonated) | Irreversible |

| Base | Nucleophilic attack by hydroxide | Tetrahedral intermediate | Amide anion | Reversible (generally) |

Catalytic Activation and Deactivation Mechanisms in Reactions

The functional groups in this compound can interact with various catalysts to promote specific transformations. For example, the primary amino group can coordinate to transition metals, potentially directing C-H activation at specific positions on the aromatic ring. Palladium-catalyzed reactions are particularly noteworthy in this context, where a directing group can facilitate the functionalization of otherwise unreactive C-H bonds. nih.gov

In such catalytic cycles, the catalyst first coordinates to the substrate. This is followed by the C-H activation step, which can proceed through various mechanisms, including concerted metalation-deprotonation or oxidative addition. The resulting organometallic intermediate can then react with a coupling partner, and the final step is the reductive elimination of the product and regeneration of the active catalyst.

Catalyst deactivation is a critical consideration in these processes. Potential deactivation pathways include the formation of stable, off-cycle catalyst-substrate or catalyst-product complexes, catalyst precipitation, or changes in the oxidation state of the metal to an inactive form. The presence of multiple potential coordinating sites in this compound, namely the amino and amide groups, could lead to the formation of inactive catalyst complexes, thereby inhibiting the desired reaction.

Radical-Mediated Processes and Single Electron Transfer Pathways

While ionic reactions are more common for a molecule like this compound, the potential for radical-mediated processes exists, particularly under specific reaction conditions such as the presence of radical initiators or photoredox catalysis.

A radical reaction typically involves three stages: initiation, propagation, and termination. youtube.com Initiation could involve the homolytic cleavage of a bond to generate radicals. For instance, the N-H bond of the amino group could potentially undergo homolytic cleavage under certain conditions, although this is generally less favorable than C-H bond cleavage. nih.gov

In a propagation sequence, a radical could react with the molecule to generate a new radical. For example, a radical could abstract a hydrogen atom from the methyl group of the acetamide, leading to a carbon-centered radical. This radical could then participate in further reactions, such as addition to an unsaturated system or a cyclization event.

Single Electron Transfer (SET) pathways represent another mechanistic possibility. In a SET process, an electron is transferred from a donor to an acceptor, generating a radical ion pair. The aniline moiety of this compound could potentially act as an electron donor under oxidative conditions, forming a radical cation. This reactive intermediate could then undergo a variety of transformations, including intramolecular cyclization or reaction with other species in the reaction mixture.

The study of such radical and SET pathways is an active area of research, often leading to novel and powerful methods for the synthesis of complex molecules.

N 2 Aminophenyl N Methylacetamide As a Key Synthetic Intermediate and Building Block

Precursor in Cascade and Tandem Reactions for Annulation and Rearrangement

The strategic placement of a nucleophilic primary amino group ortho to a tertiary N-methylacetamide group on a benzene (B151609) ring makes N-(2-aminophenyl)-N-methylacetamide an ideal candidate for cascade and tandem reactions leading to the formation of fused heterocyclic systems, a process known as annulation. These multi-step, one-pot reactions are highly efficient as they reduce the need for isolation of intermediates, thereby saving time and resources.

One of the primary applications of this compound is in the synthesis of quinazolines and their derivatives. Quinazolines are a class of bicyclic aromatic compounds with a wide range of pharmacological activities. The synthesis of quinazolines from this compound can be envisioned through a cyclization-condensation sequence. For instance, reaction with a suitable one-carbon electrophile, such as an aldehyde or orthoester, can lead to the formation of a dihydroquinazoline (B8668462) intermediate. Subsequent oxidation or rearrangement can then yield the aromatic quinazoline (B50416) ring system.

While direct examples of complex cascade reactions involving this compound are not extensively documented in readily available literature, the reactivity of analogous o-aminoanilides provides a strong basis for its potential in such transformations. For example, intramolecular cyclization of o-amino anilide derivatives is a known strategy for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through a series of steps including acylation, cyclization, and dehydration, which can be designed as a tandem process.

The N-methylacetamide moiety can also participate in or influence rearrangement reactions. Under specific conditions, rearrangements such as the Smiles rearrangement or other intramolecular nucleophilic aromatic substitutions could potentially be triggered, leading to the formation of novel heterocyclic scaffolds. The presence of the N-methyl group, in contrast to a simple acetamide (B32628), can influence the stability and reactivity of intermediates, potentially altering the course of a rearrangement.

Table 1: Potential Annulation Reactions Utilizing this compound

| Reaction Type | Reactant(s) | Potential Product | Reaction Conditions |

| Quinazoline Synthesis | Aldehydes, Orthoesters | Substituted Quinazolines | Acid or base catalysis, followed by oxidation |

| Benzodiazepine (B76468) Synthesis | α-Haloketones | Substituted Benzodiazepines | Base-mediated condensation and cyclization |

| Quinoxaline Synthesis | α-Diketones | Substituted Quinoxalines | Acid-catalyzed condensation |

Regioselective Functionalization of the Aminophenyl and Acetamide Moieties

The presence of multiple functional groups in this compound—the primary amino group, the aromatic ring, and the tertiary acetamide—presents both a challenge and an opportunity for regioselective functionalization. Achieving selectivity is crucial for its use as a building block in multi-step syntheses.

Functionalization of the Aminophenyl Moiety:

The primary amino group is the most nucleophilic site in the molecule and is therefore the most likely point of initial reaction with electrophiles.

N-Acylation and N-Alkylation: The primary amino group can be selectively acylated or alkylated under standard conditions. Protection of this group is often the first step in a synthetic sequence to allow for subsequent modifications at other positions. For instance, acylation with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base will selectively form a new amide bond at the primary amine. Similarly, reductive amination or direct alkylation can introduce alkyl groups at this position.

Electrophilic Aromatic Substitution: The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This directing effect is a powerful tool for introducing substituents onto the phenyl ring. However, the N-methylacetamide group, being ortho to the amine, will sterically hinder the introduction of electrophiles at one of the ortho positions. Therefore, electrophilic substitution is most likely to occur at the para position relative to the amino group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The N-methylacetamide group itself is a deactivating group and a meta-director, but its influence is generally overridden by the powerful activating effect of the amino group.

Functionalization of the Acetamide Moiety:

The tertiary N-methylacetamide group is generally less reactive than the primary amino group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield N-methyl-o-phenylenediamine. This can be a useful transformation if the final target structure does not require the acetamide functionality.

Modification of the Acetyl Group: While less common, it is conceivable to perform reactions on the methyl group of the acetamide, for example, through deprotonation with a strong base followed by reaction with an electrophile. However, the acidity of these protons is relatively low, making this a challenging transformation.

Table 2: Regioselective Functionalization Strategies for this compound

| Moiety | Position of Functionalization | Reaction Type | Reagents and Conditions |

| Aminophenyl | Primary Amino Group (N-H) | N-Acylation | Acid chloride/anhydride, base |

| Aminophenyl | Primary Amino Group (N-H) | N-Alkylation | Alkyl halide, base or reductive amination |

| Aminophenyl | Phenyl Ring (C4, C6) | Electrophilic Aromatic Substitution | Nitrating/halogenating/sulfonating agents, Friedel-Crafts reagents |

| Acetamide | Amide Bond (C=O) | Hydrolysis | Strong acid or base, heat |

Structural Modifications and Derivative Chemistry of N 2 Aminophenyl N Methylacetamide

Synthesis of N-Acyl and N,N-Dialkyl Derivatives

The presence of a primary amino group and a secondary amide nitrogen in N-(2-aminophenyl)-N-methylacetamide offers opportunities for N-acylation and N,N-dialkylation reactions.

The primary amino group is the more nucleophilic site and can be selectively acylated under standard conditions. This typically involves the reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the liberated acid. A variety of acyl groups can be introduced, leading to a library of N-acyl derivatives. For instance, reaction with benzoyl chloride would yield N-(2-(benzamido)phenyl)-N-methylacetamide.

N,N-dialkylation of the primary amino group can be achieved using alkyl halides. To drive the reaction to completion and obtain the tertiary amine, an excess of the alkylating agent and a suitable base, like potassium carbonate, are often employed. The choice of solvent can also influence the selectivity of mono- versus dialkylation.

Table 1: Examples of N-Acyl and N,N-Dialkyl Derivative Synthesis

| Derivative Type | Reagent | Product | General Conditions |

|---|---|---|---|

| N-Acyl | Acetyl Chloride | N-(2-acetamidophenyl)-N-methylacetamide | Amine, Base (e.g., Triethylamine), Inert Solvent (e.g., DCM), 0°C to RT |

| N-Acyl | Benzoyl Chloride | N-(2-(benzamido)phenyl)-N-methylacetamide | Amine, Base (e.g., Pyridine), Inert Solvent (e.g., DCM), 0°C to RT |

| N,N-Dialkyl | Methyl Iodide | N-methyl-N-(2-(dimethylamino)phenyl)acetamide | Amine, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Reflux |

| N,N-Dialkyl | Ethyl Bromide | N-(2-(diethylamino)phenyl)-N-methylacetamide | Amine, Base (e.g., K2CO3), Solvent (e.g., DMF), Elevated Temperature |

Functionalization of the Aromatic Ring through Electrophilic and Nucleophilic Substitutions

The aromatic ring of this compound is susceptible to electrophilic substitution, with the positions of substitution being directed by the existing amino and N-methylacetamido groups. The amino group is a strong activating group and an ortho-, para-director. The N-methylacetamido group is also an ortho-, para-director, although its activating effect is moderated by the electron-withdrawing nature of the carbonyl group.

Electrophilic halogenation, for instance, with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to occur at the positions ortho and para to the strongly activating amino group. nih.gov Nitration of N-phenylacetamide derivatives typically yields a mixture of ortho and para products, with the para product often being major due to reduced steric hindrance. nih.govnih.gov

Nucleophilic aromatic substitution (SNA) on the unmodified aromatic ring of this compound is unlikely as the ring is electron-rich. frontiersin.orgacs.org For a SNA reaction to occur, the aromatic ring generally needs to be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group (like a halide). libretexts.orgyoutube.com Therefore, derivatives of this compound that have been functionalized with such groups could potentially undergo nucleophilic substitution.

Modifications of the Acetamide (B32628) Side Chain and Amide Nitrogen

The acetamide side chain offers further avenues for chemical modification. The methyl group of the acetamide can potentially be functionalized, for instance, through alpha-halogenation under specific conditions, although this can be challenging. A more common approach is to build analogs with different side chains from precursors.

The amide nitrogen itself can be a site for further reactions. While the N-methyl group is already in place, more complex substituents could be introduced through multi-step synthetic sequences starting from N-(2-aminophenyl)acetamide. Additionally, the amide bond can be a handle for cyclization reactions. For instance, intramolecular reactions can lead to the formation of heterocyclic systems. Studies on related N-(2-aminophenyl)acetamide derivatives have shown that they can be precursors to benzodiazepines. nih.govwum.edu.plrsc.org

Design and Synthesis of Conformationally Constrained Analogues

To explore the bioactive conformation of this compound, conformationally constrained analogues can be designed and synthesized. This often involves incorporating the flexible side chains into ring structures.

One strategy is to form a lactam by cyclizing a suitably functionalized side chain onto the amide nitrogen or the aromatic ring. Another approach is the synthesis of benzodiazepine-like structures, which can be considered as conformationally restricted analogues. For example, a reaction sequence starting from a derivative of this compound could lead to the formation of a seven-membered diazepine (B8756704) ring, locking the relative positions of the aromatic ring and the acetamide moiety. The synthesis of benzodiazepines from related 2-aminobenzophenones is a well-established strategy in medicinal chemistry. wum.edu.plrsc.orgwum.edu.pl

Table 2: Strategies for Conformationally Constrained Analogues

| Analogue Type | Synthetic Strategy | Key Precursor Feature | Resulting Structure |

|---|---|---|---|

| Lactam-fused | Intramolecular cyclization | Carboxylic acid on a side chain | Bicyclic system with a lactam ring |

| Benzodiazepine (B76468) | Condensation and cyclization | Reaction with an alpha-amino acid derivative | Tricyclic benzodiazepine structure |

| Bridged Analogue | Ring-closing metathesis | Di-olefinic precursor | Bicyclic system with a defined conformation |

Exploration of Electronic and Steric Substituent Effects on Reactivity and Selectivity

The introduction of substituents on the aromatic ring or the amide group can significantly influence the reactivity and selectivity of subsequent reactions. These effects can be broadly categorized as electronic and steric.

Electronic effects are governed by the electron-donating or electron-withdrawing nature of the substituents. These effects are often quantified using Hammett substituent constants (σ). wikipedia.org For reactions involving the aromatic ring, electron-donating groups (e.g., -OCH3, -CH3) increase the electron density of the ring, making it more susceptible to electrophilic attack and generally directing substitution to the ortho and para positions. iitd.ac.in Conversely, electron-withdrawing groups (e.g., -NO2, -CN) decrease the ring's reactivity towards electrophiles but can activate it for nucleophilic aromatic substitution. rsc.org

Steric effects arise from the spatial arrangement of atoms. Bulky substituents can hinder the approach of reagents to a particular reaction site, thereby influencing the regioselectivity of a reaction. For example, in the electrophilic substitution of the aromatic ring, a bulky substituent at the ortho position to the amino group may favor substitution at the less hindered para position. nih.gov Quantitative structure-activity relationship (QSAR) studies on related N-phenylacetamide derivatives have demonstrated the importance of both electronic and steric parameters in predicting their biological activity. frontiersin.orgnih.govnih.govresearchgate.netexcli.de

Table 3: Predicted Influence of Substituents on Aromatic Ring Reactivity

| Substituent (at C4 or C5) | Electronic Effect | Steric Effect | Predicted Effect on Electrophilic Substitution | Predicted Effect on Nucleophilic Substitution (with leaving group) |

|---|---|---|---|---|

| -NO2 | Strong Electron-Withdrawing | Moderate | Deactivates ring, directs meta to itself | Activates ring, especially if ortho/para to leaving group |

| -Cl | Weak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Small | Weakly deactivates ring, directs ortho/para | Weakly activates ring |

| -CH3 | Weak Electron-Donating | Moderate | Activates ring, directs ortho/para | Deactivates ring |

| -OCH3 | Strong Electron-Donating (Resonance), Weak Electron-Withdrawing (Inductive) | Moderate | Strongly activates ring, directs ortho/para | Deactivates ring |

Advanced Theoretical and Computational Studies of N 2 Aminophenyl N Methylacetamide

Quantum Chemical Calculations of Reaction Transition States and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving N-(2-aminophenyl)-N-methylacetamide. A key reaction of interest is its intramolecular cyclization to form a benzimidazole (B57391) derivative, a common scaffold in medicinal chemistry.

Theoretical studies on analogous systems, such as the intramolecular cyclization of N-acyl-o-phenylenediamines, reveal that the reaction typically proceeds through a concerted or stepwise mechanism. researchgate.net In a concerted pathway, bond formation and proton transfer occur simultaneously, while a stepwise mechanism involves the formation of a tetrahedral intermediate. DFT calculations can map the potential energy surface of these reactions, identifying the structures and energies of reactants, transition states, intermediates, and products.

For instance, in the acid-catalyzed intramolecular cyclization of similar N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea, computational models have been used to determine the activation energies for different proposed pathways. nu.edu.kz These calculations help in understanding the feasibility of a reaction under specific conditions and the role of catalysts. A plausible mechanism for the cyclization of this compound involves the protonation of the acetamide (B32628) carbonyl oxygen, followed by the nucleophilic attack of the ortho-amino group onto the carbonyl carbon. The subsequent dehydration leads to the formation of the benzimidazole ring.

Table 1: Representative Calculated Activation Energies for Intramolecular Cyclization of an Analogous N-Aryl Amide

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Concerted Mechanism | B3LYP | 6-311G(2df,p) | 25.8 |

| Stepwise (Intermediate Formation) | B3LYP | 6-311G(2df,p) | 32.1 |

Note: Data is representative and based on studies of analogous systems. Actual values for this compound may vary.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis, through computational methods, helps in identifying the most stable conformers and the energy barriers between them. An exhaustive conformational analysis of related molecules like N-acetyl-l-cysteine-N-methylamide has been performed using ab initio and DFT methods, revealing numerous stable structures. nih.gov

For this compound, key dihedral angles to consider are those around the N-aryl bond and the N-acetyl bond. The rotation around these bonds determines the relative orientation of the phenyl ring, the amino group, and the N-methylacetamide moiety. These orientations can significantly influence the feasibility of intramolecular reactions.

Electronic Structure Analysis and Derivation of Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations can provide a wealth of information about the distribution of electrons within the molecule. Key properties derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. kashanu.ac.ir

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netnih.gov These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons. For this compound, the presence of both an electron-donating amino group and an electron-withdrawing acetamide group on the phenyl ring creates a unique electronic profile. The amino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. researchgate.net

Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic and electrophilic attacks. researchgate.net This information is crucial for understanding the regioselectivity of its reactions. For instance, in an intramolecular cyclization, the Fukui functions can help identify the most nucleophilic nitrogen atom and the most electrophilic carbon atom.

Table 2: Representative Calculated Reactivity Descriptors for a Substituted Acetanilide

| Descriptor | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap | 5.1 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.55 |

| Electrophilicity Index (ω) | 2.61 |

Note: These values are illustrative and based on DFT calculations of analogous molecules. nih.gov

Predictive Modeling for Reaction Outcomes and Product Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be employed to forecast the reaction outcomes and selectivity of this compound and its derivatives. cust.edu.twnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed activity or property.

For instance, a QSAR model could be developed to predict the rate of intramolecular cyclization for a series of substituted N-(2-aminophenyl)-N-methylacetamides. The model would use calculated descriptors (e.g., electronic, steric, and hydrophobic parameters) as independent variables and the experimentally determined reaction rates as the dependent variable. Such models can be valuable in designing new derivatives with enhanced reactivity or desired product selectivity. researchgate.net

While direct QSAR models for the reaction outcomes of this compound are not widely reported, studies on the metabolism of substituted anilines have successfully used computational chemistry to predict N-acetylation and subsequent oxidation, demonstrating the potential of these methods. jocpr.com The key to successful predictive modeling lies in the selection of relevant descriptors and the use of robust statistical methods.

Solvation Effects on Reaction Mechanisms and Equilibria

The solvent in which a reaction is carried out can have a profound impact on its mechanism, rate, and equilibrium position. Computational chemistry provides tools to model these solvation effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can be computationally efficient. Explicit solvent models, used in molecular dynamics simulations, provide a more detailed picture by including individual solvent molecules. researchgate.net

For reactions involving this compound, such as its intramolecular cyclization, the polarity of the solvent can stabilize or destabilize the transition state relative to the reactants. researchgate.netnih.gov For example, a polar solvent would be expected to stabilize a polar transition state, thereby accelerating the reaction. Computational studies on the intramolecular amide hydrolysis of N-methylmaleamic acid have shown that the calculated reaction barriers are significantly lower in solution compared to the gas phase. researchgate.net

The equilibrium of a reaction can also be shifted by the solvent. The relative solvation energies of the reactants and products determine the effect of the solvent on the equilibrium constant. Thermodynamic investigations of solvent effects on esterification reactions have shown that the choice of solvent can significantly promote or suppress the reaction. elsevierpure.com Similar computational investigations for this compound would be crucial for optimizing reaction conditions for processes like its cyclization.

Future Research Directions in N 2 Aminophenyl N Methylacetamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for synthesizing N-(2-aminophenyl)-N-methylacetamide is a primary area for future research. Current synthetic strategies often rely on traditional batch methods which may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future efforts will likely focus on "green" chemistry principles to create more environmentally benign and economically viable processes.

Key areas of interest include:

Catalytic C-N Cross-Coupling Reactions: Exploring novel catalyst systems, such as those based on earth-abundant metals (e.g., iron, copper, nickel), to facilitate the amination of aryl halides or related substrates. These methods aim to replace classical, less efficient procedures. The use of supported catalysts, like activated carbon-supported nickel (Ni/C), for amidation reactions represents a move towards more sustainable and reusable catalytic systems. rsc.org

C-H Amination: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Developing methods for the direct amination of an aniline (B41778) precursor at the ortho position would provide a highly atom-economical route to the target molecule.

Biocatalysis: The use of enzymes to catalyze the formation of the amide bond offers a highly selective and environmentally friendly alternative to traditional chemical methods. Research into identifying or engineering suitable enzymes for this specific transformation is a promising avenue.

Renewable Starting Materials: Investigating the synthesis of this compound from renewable feedstocks would significantly enhance its sustainability profile. This could involve the conversion of biomass-derived platform chemicals into the necessary precursors.

A comparative table of potential sustainable synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-N Cross-Coupling | High efficiency, broad substrate scope, potential for lower catalyst loading. | Catalyst cost and stability, removal of metal residues from the product. |

| Direct C-H Amination | High atom economy, reduced number of synthetic steps. | Regioselectivity, harsh reaction conditions often required. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

| Renewable Starting Materials | Reduced reliance on fossil fuels, improved sustainability. | Development of efficient conversion pathways from biomass. |

Elucidation of Underexplored Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, several areas warrant deeper mechanistic investigation.

Future research should focus on:

Computational Modeling: Employing quantum chemical methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition state geometries, and the energies of intermediates. For instance, computational studies on the chlorination of N-methylacetamide have revealed that the reaction likely proceeds through an iminol intermediate. nih.gov Similar investigations into the formation and reactions of this compound could uncover new mechanistic details.

Spectroscopic Studies: The use of in-situ spectroscopic techniques, such as NMR, IR, and Raman spectroscopy, can allow for the direct observation and characterization of transient intermediates in real-time. This can provide direct evidence for proposed reaction mechanisms.

Isotope Labeling Studies: Experiments using isotopically labeled starting materials can be instrumental in tracing the pathways of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking events.

A deeper understanding of the reaction mechanisms will enable chemists to rationally design more efficient and selective syntheses of this compound and its derivatives.

Expansion of Synthetic Utility in the Construction of Complex Organic Molecules

This compound is a valuable building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds. Future research will undoubtedly focus on expanding its synthetic utility.

Promising areas for exploration include:

Synthesis of Novel Heterocycles: The presence of the ortho-amino group and the N-methylacetamide moiety makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocycles, such as benzodiazepines, quinoxalines, and other fused bicyclic systems. Research into novel cyclization strategies, potentially employing new catalysts or reaction conditions, could lead to the discovery of new classes of heterocyclic compounds with interesting biological activities.

Medicinal Chemistry: Derivatives of N-(2-aminophenyl)amides have shown promise as histone deacetylase (HDAC) inhibitors, which are a target for cancer therapy. researchgate.netnih.gov Future work could involve the synthesis and biological evaluation of a wider range of derivatives of this compound to explore their potential as therapeutic agents.

Materials Science: The aromatic and amide functionalities of this compound make it a potential monomer for the synthesis of novel polymers with unique properties. Research into the polymerization of this compound or its derivatives could lead to the development of new materials for a variety of applications.

The structural features of this compound make it a versatile starting material for a range of complex molecules:

| Target Molecule Class | Synthetic Strategy | Potential Applications |

| Benzodiazepines | Intramolecular cyclization reactions. | Pharmaceuticals |

| Quinoxalines | Condensation with 1,2-dicarbonyl compounds. | Pharmaceuticals, Dyes |

| Fused Heterocycles | Multi-component reactions, transition-metal catalyzed annulations. | Agrochemicals, Materials |

| HDAC Inhibitors | Derivatization of the amino and amide groups. | Cancer Therapy |

| Polymers | Polycondensation or other polymerization methods. | High-performance materials |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. researchgate.net The integration of the synthesis of this compound and its subsequent transformations into flow chemistry and automated platforms is a key area for future research. researchgate.netnih.govrsc.org

Future directions include:

Development of Continuous Flow Syntheses: Designing and optimizing continuous flow reactors for the synthesis of this compound will be a major focus. researchgate.netnih.govrsc.org This will involve the selection of appropriate reactor materials, optimization of reaction parameters (temperature, pressure, flow rate), and the development of in-line purification techniques. researchgate.net

Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms can significantly accelerate the discovery of new derivatives of this compound with desired properties. rsc.org By combining automated synthesis with high-throughput screening, large libraries of compounds can be rapidly synthesized and evaluated for their biological activity or other properties.

Process Intensification: Flow chemistry allows for process intensification, meaning that higher productivity can be achieved in smaller reactor volumes. researchgate.net This can lead to significant cost savings and a reduced environmental footprint.

The adoption of these modern technologies will be crucial for the efficient and sustainable production and utilization of this compound in the future.

Exploration of New Catalytic Systems for Transformations

Catalysis is at the heart of modern organic synthesis, and the discovery of new catalytic systems for transformations involving this compound is a rich area for future research. While some catalytic methods exist, there is significant room for improvement and expansion.

Future research in this area should focus on:

Photocatalysis: The use of visible light photocatalysis has emerged as a powerful tool for organic synthesis. Developing photocatalytic methods for the synthesis and functionalization of this compound could provide access to new reaction pathways and novel molecular structures.

Electrocatalysis: Electrosynthesis offers a green and sustainable alternative to traditional redox chemistry. Exploring the use of electrocatalysis for transformations involving this compound could lead to the development of highly efficient and selective methods.

Dual Catalysis: Combining two or more different types of catalysts in a single reaction vessel can enable transformations that are not possible with a single catalyst. Research into dual catalytic systems, such as the combination of a metal catalyst with an organocatalyst, could open up new avenues for the functionalization of this compound. nih.gov

Nanocatalysis: The use of catalytically active nanoparticles can offer advantages in terms of reactivity, selectivity, and catalyst recyclability. Investigating the use of nanocatalysts for transformations involving this compound is a promising area of research. rsc.org

The development of novel catalytic systems will be essential for unlocking the full synthetic potential of this compound and enabling its use in a wider range of applications.

Q & A

Q. What are the standard synthetic routes for N-(2-aminophenyl)-N-methylacetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation of 2-aminophenyl precursors with methylacetyl chloride or acetic anhydride. A base like triethylamine is used to neutralize byproducts (e.g., HCl), with solvents such as dichloromethane under controlled temperatures (0–5°C) to manage exothermic reactions . Optimization studies suggest that higher yields (>75%) are achieved with slow reagent addition and inert atmospheres (e.g., N₂). Impurities often arise from incomplete acylation, requiring purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methylacetamide protons at δ 2.1–2.3 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 193.1) .

- Infrared Spectroscopy (IR): Bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide functionality .

Q. How is the compound’s preliminary biological activity assessed in vitro?

Methodological Answer: Standard assays include:

- Antimicrobial Screening: Agar diffusion assays (e.g., E. coli, S. aureus) at concentrations of 10–100 µg/mL .

- Anticancer Activity: MTT assays using cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases (e.g., COX-2) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this compound derivatives?

Methodological Answer: Comparative studies using analogs (e.g., halogen or methoxy substitutions) reveal:

-

Anticancer Potency: Electron-withdrawing groups (e.g., -Cl) enhance activity (IC₅₀ reduced by ~40% in HeLa cells) .

-

Solubility vs. Bioactivity: Hydroxyl groups improve aqueous solubility but reduce membrane permeability, requiring prodrug strategies .

-

Data Table: SAR of Analogues

Substituent Anticancer IC₅₀ (µM) LogP -H (Parent) 25.3 1.8 -Cl 14.7 2.4 -OCH₃ 32.1 1.5 Data derived from MTT assays and computational modeling .

Q. What computational tools are used to predict the pharmacokinetic and mechanistic profiles of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predicts binding affinity to targets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .

- ADME Prediction (SwissADME): Estimates bioavailability (TPSA = 65 Ų, logP = 1.8), suggesting moderate blood-brain barrier penetration .

- DFT Calculations (Gaussian): Optimizes geometry and identifies reactive sites (e.g., nucleophilic aromatic ring) .

Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Purity Analysis: Use HPLC (>98% purity) to rule out impurity-driven artifacts .

- Assay Standardization: Normalize protocols (e.g., cell passage number, serum concentration) .

- Meta-Analysis: Compare data across >3 independent studies; outliers may reflect cell line-specific resistance .

Experimental Design & Data Interpretation

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

Methodological Answer:

Q. How can crystallographic data inform the design of more stable derivatives?

Methodological Answer: X-ray diffraction reveals:

- Intermolecular Interactions: Hydrogen bonding (C=O⋯H-N) stabilizes crystal packing, guiding salt/cocrystal formation .

- Torsional Angles: Substituent orientation (e.g., nitro group twist = 16.7°) impacts solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.